N-(3,4-dimethoxyphenethyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide, also known as EDA or Ethyl-DA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of phenethylamines and is structurally similar to the neurotransmitter dopamine.
Scientific Research Applications
Anticonvulsant Activity Evaluation
Research into related chemical structures, such as N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamides, demonstrates efforts in synthesizing and evaluating derivatives for anticonvulsant activities. These studies involve organic synthesis methods, molecular docking, and in vivo experiments to assess the compounds' effects on seizures, highlighting the role of specific chemical fragments in enhancing anticonvulsant efficacy (Wassim El Kayal et al., 2022).
Oxidative Radical Cyclization
Another study involves the oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to erythrinanes. This chemical reaction showcases the potential of similar structures for synthesizing complex organic molecules, which could have applications in creating pharmacologically active compounds or elucidating natural product synthesis pathways (Shiho Chikaoka et al., 2003).
Anticancer Drug Design
The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlight the process of designing compounds with potential anticancer activity. This involves the synthesis of specific structures, crystallographic analysis, and in silico modeling to target cancer-related biological receptors, indicating a methodological approach to drug discovery (Gopal Sharma et al., 2018).
Potential Pesticides
Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction as potential pesticides. This research underscores the potential agricultural applications of chemical compounds by analyzing their structure and properties, aiming to develop effective pest management solutions (E. Olszewska et al., 2009).
Prostacyclin Receptor Agonist Development
Studies on compounds like 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304) demonstrate the development of long-acting and highly selective prostacyclin receptor agonists. These research efforts are geared toward treating pulmonary arterial hypertension, showcasing the therapeutic potential of chemical compounds in vascular disease management (Keiichi Kuwano et al., 2008).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-4-20-9-10-21(18(24)17(20)23)12-16(22)19-8-7-13-5-6-14(25-2)15(11-13)26-3/h5-6,11H,4,7-10,12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAYHJBGSXQCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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